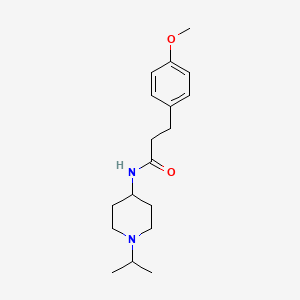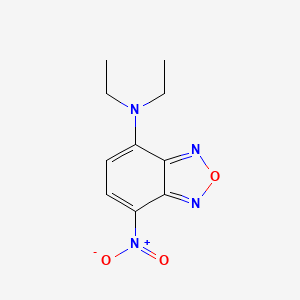![molecular formula C20H24O4 B5053611 2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-(1-propen-1-yl)benzene](/img/structure/B5053611.png)
2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-(1-propen-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-(1-propen-1-yl)benzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It was first synthesized in 1980 by the pharmaceutical company Imperial Chemical Industries (ICI). Since then, it has been widely used in scientific research to investigate the role of β2-adrenergic receptors in various physiological and pathological conditions.
Mecanismo De Acción
2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-(1-propen-1-yl)benzene 118,551 acts as a selective antagonist of β2-adrenergic receptors. It binds to the receptor and blocks the action of the endogenous ligands, such as epinephrine and norepinephrine, which activate the receptor. This results in a decrease in the activity of the receptor and a reduction in the downstream signaling pathways.
Biochemical and Physiological Effects:
2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-(1-propen-1-yl)benzene 118,551 has been shown to have several biochemical and physiological effects. It has been shown to reduce airway hyperresponsiveness in asthmatic patients, decrease inflammation in COPD patients, and improve cardiac function in patients with heart failure. It has also been shown to inhibit the growth and metastasis of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-(1-propen-1-yl)benzene 118,551 in lab experiments is its selectivity for β2-adrenergic receptors. This allows researchers to specifically investigate the role of these receptors in various physiological and pathological conditions. However, one of the limitations of using 2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-(1-propen-1-yl)benzene 118,551 is its potential off-target effects, which may affect the interpretation of the results.
Direcciones Futuras
There are several future directions for the use of 2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-(1-propen-1-yl)benzene 118,551 in scientific research. One area of interest is the investigation of the role of β2-adrenergic receptors in the regulation of glucose metabolism and insulin secretion. Another area of interest is the use of 2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-(1-propen-1-yl)benzene 118,551 in combination with other drugs to improve the efficacy and reduce the side effects of current treatments for various diseases. Finally, the development of new selective β2-adrenergic receptor antagonists with improved pharmacokinetic and pharmacodynamic properties is an area of active research.
Métodos De Síntesis
The synthesis of 2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-(1-propen-1-yl)benzene 118,551 involves several steps, including the reaction of 2-methoxy-4-methylphenol with ethylene oxide, followed by the reaction of the resulting product with propargyl bromide and 4-(2-chloroethoxy)phenol. The final step involves the reaction of the intermediate product with 1-bromo-2-propene to yield 2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-(1-propen-1-yl)benzene 118,551.
Aplicaciones Científicas De Investigación
2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-(1-propen-1-yl)benzene 118,551 has been extensively used in scientific research to investigate the role of β2-adrenergic receptors in various physiological and pathological conditions. It has been used in studies related to asthma, chronic obstructive pulmonary disease (COPD), cardiovascular diseases, and cancer.
Propiedades
IUPAC Name |
2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-[(E)-prop-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-5-6-16-8-10-18(20(14-16)22-4)24-12-11-23-17-9-7-15(2)13-19(17)21-3/h5-10,13-14H,11-12H2,1-4H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFIFEIDDSHETI-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-4-methoxy-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5053528.png)
![3-methoxy-4-[(2-methylbenzyl)oxy]benzonitrile](/img/structure/B5053529.png)
![1-(3-methylphenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5053537.png)


![(1,1-dioxido-2,3-dihydro-3-thienyl)[3-(trifluoromethyl)phenyl]amine](/img/structure/B5053575.png)

![3-[(5-chloro-2-methoxyphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5053583.png)
![2-bromo-N-[2-(4-isopropylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5053591.png)
![2-methoxy-N'-{4-methoxy-3-[(4-methylphenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5053595.png)
![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methyl-N-(2-phenylethyl)thiourea](/img/structure/B5053597.png)
![3-bromo-5-phenyl-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5053603.png)
![ethyl 4-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoate](/img/structure/B5053604.png)
![N~2~-(4-chlorophenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5053610.png)